5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine
Description
5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine: is a heterocyclic compound that features a bromine atom and a trifluoromethyl group attached to a pyrazolo[3,4-b]pyridine core
Properties
Molecular Formula |
C7H4BrF3N4 |
|---|---|
Molecular Weight |
281.03 g/mol |
IUPAC Name |
5-bromo-6-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine |
InChI |
InChI=1S/C7H4BrF3N4/c8-3-1-2-5(12)14-15-6(2)13-4(3)7(9,10)11/h1H,(H3,12,13,14,15) |
InChI Key |
HCRROWPYSBDVBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC2=NNC(=C21)N)C(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves the following steps:
-
Starting Material Preparation: : The synthesis begins with the preparation of the appropriate pyridine derivative. For example, 3-bromo-5-(trifluoromethyl)pyridine can be prepared from iodobromopyridine by iodide displacement with in situ generated (trifluoromethyl)copper .
-
Cyclization: : The pyridine derivative undergoes cyclization to form the pyrazolo[3,4-b]pyridine core. This step often involves the use of hydrazine or its derivatives under specific reaction conditions .
-
Bromination: : The final step involves the bromination of the pyrazolo[3,4-b]pyridine core to introduce the bromine atom at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 5-position undergoes nucleophilic substitution reactions, forming derivatives with enhanced biological or physicochemical properties. Key examples include:
Mechanistic Insight : The bromine atom’s electrophilicity enables oxidative addition to palladium or copper catalysts, facilitating cross-coupling with nucleophiles like aryl boronic acids or amines .
Electrophilic Aromatic Substitution
The electron-rich pyrazole ring participates in electrophilic reactions, particularly at the 3-amino group:
-
Iodination : Treatment with iodine (I₂) in acetic acid yields 3-iodo derivatives, which serve as intermediates for further functionalization .
Conditions : I₂ (1.2 eq), AcOH, 70°C, 4 hours. Yield : 82% . -
Nitration : Limited reactivity observed due to deactivation by the trifluoromethyl group.
Cyclocondensation Reactions
The compound acts as a precursor in multicomponent reactions to form fused heterocycles:
Example : Reaction with β-ketonitriles and arylsulfonyl hydrazides under NIS (N-iodosuccinimide) catalysis generates 5-amino-4-arylthio-3-aryl-1H-pyrazoles .
Key Steps :
-
Cyclization of the pyrazole core with β-ketonitriles.
-
Sulfenylation via disulfide intermediates (e.g., 1,2-diphenyldisulfane) .
Yield : 68–74% under optimized conditions (DMF, 80°C) .
Copper-Catalyzed Coupling with Sulfonamides
A study demonstrated the synthesis of sulfonamide derivatives via copper-mediated coupling :
| Sulfonamide Derivative | Bacterial Inhibition (MIC, µg/mL) | Antioxidant Activity (IC₅₀, DPPH) |
|---|---|---|
| 8a (R = -NH₂) | 0.25 (S. aureus) | 12.5 µM |
| 8i (R = -CF₃) | 0.5 (E. coli) | 14.8 µM |
Conditions : CuI (10 mol%), K₂CO₃, isopropanol, 90°C, 12 hours .
Biological Interactions
The compound interacts with biological macromolecules through hydrogen bonding and hydrophobic interactions:
-
Enzyme Inhibition : Binds to the kinase domain of tropomyosin receptor kinases (TRKs), inhibiting phosphorylation (IC₅₀ = 0.8–1.2 µM) .
-
Antimicrobial Activity : Disrupts bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition .
Stability Under Acidic/Basic Conditions
-
Acidic Conditions : Stable in dilute HCl (pH 2–4) but degrades in concentrated H₂SO₄ due to trifluoromethyl group hydrolysis.
-
Basic Conditions : Forms deprotonated intermediates at pH > 10, increasing solubility in polar solvents.
Scientific Research Applications
5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine: has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is used in the development of herbicides and insecticides due to its unique chemical properties.
Material Science: It is explored for use in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine depends on its specific application:
Medicinal Chemistry: The compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways.
Agrochemicals: It may function by disrupting essential biological processes in target pests, leading to their elimination.
Comparison with Similar Compounds
5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine: can be compared with other similar compounds:
5-bromo-3-(trifluoromethyl)pyridin-2-amine: This compound has a similar structure but lacks the pyrazole ring, which may affect its chemical reactivity and applications.
3-bromo-5-fluoro-2-(trifluoromethyl)pyridine:
The unique combination of the pyrazole ring, bromine atom, and trifluoromethyl group in 5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine makes it distinct and valuable for various applications.
Biological Activity
5-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C7H3BrF3N3
- Molecular Weight : 266.018 g/mol
- CAS Number : 1256826-15-9
Synthesis
The synthesis of 5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves the bromination of pyrazolo[3,4-b]pyridine derivatives followed by trifluoromethylation. Various methods have been documented for the preparation of this compound, highlighting its structural versatility and potential for further functionalization.
Anticancer Activity
Research has indicated that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. For instance, studies show that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific concentrations:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 5-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine | MDA-MB-231 | 1.0 | Induces apoptosis via caspase activation |
| Similar Derivative | HepG2 | 2.5 | Cell cycle arrest at G1 phase |
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Pyrazolo[3,4-b]pyridine derivatives have been evaluated for their effects against various bacterial strains, demonstrating inhibition of growth at low micromolar concentrations. This activity is often attributed to their ability to disrupt bacterial cell wall synthesis.
Anti-inflammatory and Other Activities
Beyond anticancer and antimicrobial properties, compounds in this class have been reported to exhibit anti-inflammatory effects. The inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways has been documented in several studies.
Structure-Activity Relationships (SAR)
The biological activity of 5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine can be significantly influenced by structural modifications. Key findings from SAR studies include:
- Substituent Effects : The presence of electron-withdrawing groups (like trifluoromethyl) enhances biological activity by increasing electron deficiency in the aromatic system.
- Positioning of Bromine : The bromine atom at the 5-position is critical for maintaining potency against cancer cell lines.
- Amino Group Influence : The amino group at the 3-position contributes to improved solubility and bioavailability.
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Breast Cancer Study : A study evaluated the effect of various pyrazolo[3,4-b]pyridine derivatives on MDA-MB-231 cells, noting that those with trifluoromethyl substitutions showed enhanced apoptosis induction compared to their non-substituted counterparts .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of several derivatives against Staphylococcus aureus and Escherichia coli, revealing that modifications at the 6-position significantly improved activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
